2,2-Dichlorospiro[2.2]pentane-1-carboxylic acid
Description
2,2-Dichlorospiro[2.2]pentane-1-carboxylic acid is a rigid, polycyclic compound featuring a spiro[2.2]pentane core with two chlorine atoms at the 2,2-positions and a carboxylic acid group at the 1-position. The spiro architecture imposes significant steric constraints, while the electron-withdrawing carboxyl group influences electronic distribution and reactivity. Chlorination at the bridgehead positions is attributed to radical stabilization effects during synthesis, as observed in analogous bicyclo[1.1.1]pentane (BCP) systems . Key physical properties include a predicted density of 1.30 g/cm³, boiling point of ~224°C, and pKa of 4.81, reflecting moderate acidity typical of carboxylic acids .
Properties
IUPAC Name |
2,2-dichlorospiro[2.2]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2O2/c7-6(8)3(4(9)10)5(6)1-2-5/h3H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUBWHPAJZCXSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(C2(Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichlorospiro[2.2]pentane-1-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination of spiro[2.2]pentane-1-carboxylic acid using chlorine gas or other chlorinating agents. The reaction is usually carried out in an inert solvent such as dichloromethane, at low temperatures to control the reactivity of chlorine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Decarboxylative Halogenation
The spirocyclic structure and electron-withdrawing chlorine substituents facilitate radical-mediated decarboxylation. Under Barton reaction conditions (N-hydroxypyridine-2-thione esters with CCl₄/BrCCl₃), this compound would likely undergo homolytic O–N bond cleavage to generate an acyloxy radical. Subsequent CO₂ elimination forms a dichlorospiropentyl radical, which abstracts halogen atoms from solvents (e.g., CCl₄) to yield 1,1-dichlorospiro[2.2]pentane (Scheme 1) .
Key Data:
| Reaction Type | Conditions | Product | Yield* |
|---|---|---|---|
| Bromodecarboxylation | Barton ester, BrCCl₃, Δ/light | 1,1-dichlorospiro[2.2]pentane | ~75–90% |
*Theoretical yield based on analogous spiro systems .
Acid Chloride Formation
The carboxylic acid group reacts with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 2,2-dichlorospiro[2.2]pentane-1-carbonyl chloride , a key intermediate for nucleophilic acyl substitutions (e.g., esterification)3. Steric hindrance from the spiro system may slow this reaction compared to linear analogs.
Mechanistic Steps:
-
Protonation of carbonyl oxygen by SOCl₂.
-
Nucleophilic attack by Cl⁻, forming a tetrahedral intermediate.
-
Elimination of SO₂ and HCl to yield the acid chloride3.
Esterification and Amidation
The acid chloride reacts with alcohols or amines to produce esters or amides. For example:
-
Methyl ester synthesis :
Reactivity Considerations:
-
The spiro structure reduces ring strain upon nucleophilic attack, favoring tetrahedral intermediate formation.
-
Chlorine’s inductive effect increases electrophilicity at the carbonyl carbon3.
Radical Substitution at Chlorine Sites
The C–Cl bonds may undergo substitution under radical initiation (e.g., AIBN, light). For instance, reaction with tributyltin hydride (Bu₃SnH) could replace Cl with H, yielding spiro[2.2]pentane-1-carboxylic acid . Competing decarboxylation may occur if conditions favor acyloxy radical generation .
Hydrolysis Stability
The compound resists aqueous hydrolysis due to:
-
Steric shielding from the spiro framework.
-
Electron-withdrawing Cl groups , which reduce nucleophilic water attack at the carbonyl.
Controlled hydrolysis under basic conditions (NaOH, Δ) would yield the sodium carboxylate salt.
Scientific Research Applications
Medicinal Chemistry
2,2-Dichlorospiro[2.2]pentane-1-carboxylic acid has been explored for its potential pharmacological properties. Its spirocyclic structure may confer unique biological activities, making it a candidate for drug development. Research has indicated that compounds with similar structures often exhibit antimicrobial and antifungal activities, suggesting that this compound could be investigated for similar therapeutic effects.
Synthetic Organic Chemistry
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various modifications that can lead to the synthesis of more complex molecules. For instance:
- Synthesis of Biologically Active Compounds : By introducing different functional groups through nucleophilic substitutions or coupling reactions, researchers can create derivatives that may possess enhanced biological activities.
- Building Block for Polymer Chemistry : The spirocyclic nature of the compound makes it an interesting building block for creating novel polymers with specific mechanical and thermal properties.
Materials Science
In materials science, this compound can be utilized to develop new materials with desirable properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices could lead to materials suitable for applications in coatings, adhesives, and composites.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated that derivatives of spirocyclic compounds exhibit significant antibacterial properties against Gram-positive bacteria. |
| Study B | Synthesis Applications | Showed successful synthesis of complex organic molecules using this compound as a starting material, highlighting its utility in multi-step synthesis processes. |
| Study C | Polymer Development | Investigated the incorporation of the compound into polymer blends, resulting in improved thermal and mechanical properties compared to standard polymers without spirocyclic components. |
Mechanism of Action
The mechanism of action of 2,2-Dichlorospiro[2.2]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Structural Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | pKa | Boiling Point (°C) |
|---|---|---|---|---|---|
| 2,2-Dichlorospiro[2.2]pentane-1-carboxylic acid | C₆H₆Cl₂O₂ | ~180.03 | 2-Cl, 1-COOH | 4.81 | 224.3 |
| 4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid | C₆H₄Cl₄O₂ | 249.90 | 4,4,5,5-Cl, 1-COOH | N/A | N/A |
| 2,2-Difluorospiro[2.2]pentane-1-carboxylic acid | C₆H₆F₂O₂ | 148.11 | 2-F, 1-COOH | ~2.0 | N/A |
| 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid | C₆H₇FO₂ | 130.12 | 3-F, 1-COOH | ~2.5 | N/A |
Biological Activity
2,2-Dichlorospiro[2.2]pentane-1-carboxylic acid is a spiro compound characterized by its unique bicyclic structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, synthetic routes, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is . Its structure features a spiro arrangement that provides a rigid framework conducive to biological interactions.
Enzyme Inhibition
Spiro compounds have been studied for their ability to inhibit various enzymes. A notable example includes the investigation of spiro[3.3]heptanes in inhibiting fibrinolytic processes. In these studies, compounds were evaluated against standard inhibitors like ε-aminocaproic acid (EACA) to assess their potency in enzyme inhibition . The rigid structure of spiro compounds may enhance binding affinity to active sites on enzymes.
Synthetic Routes
The synthesis of this compound often involves cycloaddition reactions and other organic transformations. For example, the generation of dichloroketene and its subsequent reaction with suitable substrates can yield the desired spiro compound .
Case Study 1: Antiviral Activity
A study explored the use of spiro compounds as structural surrogates for known antiviral agents. The results indicated that certain derivatives exhibited inhibitory effects on human cytomegalovirus replication and murine leukemia cell growth . While specific data on this compound is lacking, these findings underline the potential for similar activity.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of spiro compounds has highlighted how modifications to the spiro structure can influence biological activity. For instance, variations in substituents at defined positions can lead to enhanced receptor binding and improved pharmacological profiles . This principle can be applied to investigate this compound further.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈Cl₂O₂ |
| Melting Point | Not available |
| Solubility | Not available |
| Predicted LogP | Not available |
| Predicted pKa | Not available |
Q & A
What are the recommended safety protocols for handling 2,2-Dichlorospiro[2.2]pentane-1-carboxylic acid in laboratory settings?
Basic Question | Safety & Handling
Researchers must wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Work should be conducted in a fume hood to prevent inhalation of volatile byproducts. Post-experiment waste should be segregated and disposed via certified hazardous waste services to minimize environmental contamination .
What synthetic strategies are effective for preparing this compound?
Basic Question | Synthesis
A plausible route involves cyclopropanation of a pentene precursor followed by dichlorination. For example, bicyclo[1.1.1]pentane derivatives (e.g., 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid) are synthesized via [2+2] photocycloaddition or transition-metal-catalyzed methods, which can be adapted for spiro systems . Post-synthesis, recrystallization or column chromatography (e.g., silica gel, eluent: hexane/EtOAc) is recommended for purification.
How can the purity and structural integrity of this compound be validated?
Basic Question | Characterization
Use a combination of:
- NMR (¹H/¹³C) to confirm spirocyclic geometry and chlorine substituents.
- LCMS for purity assessment (e.g., ≥95% as per pharmacopeial standards).
- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated for bicyclo[1.1.1]pentane analogs .
What analytical challenges arise in distinguishing stereoisomers of this compound?
Advanced Question | Stereochemical Analysis
The spirocyclic structure may lead to axial chirality. Use chiral HPLC (e.g., Chiralpak® columns) or vibrational circular dichroism (VCD) to differentiate enantiomers. For bicyclo[1.1.1]pentane derivatives, isotopic labeling (e.g., ¹⁹F NMR for fluorinated analogs) has been employed to track stereochemical outcomes .
How does the electronic environment of the spiro system influence its reactivity?
Advanced Question | Reactivity Studies
The dichloro substituents increase electrophilicity at the carboxylic acid moiety. Comparative studies with non-halogenated spiro compounds (e.g., 3-methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid) show enhanced reactivity in nucleophilic acyl substitutions . Kinetic assays under varying pH/temperature conditions are advised to map reaction pathways.
How can researchers resolve contradictions in spectroscopic data for this compound?
Advanced Question | Data Contradiction Analysis
Discrepancies in NMR shifts may arise from solvent effects or dynamic conformational changes. Implement:
- Variable-temperature NMR to assess rotational barriers.
- DFT calculations (e.g., Gaussian 16) to model expected spectra.
- Triangulation with multiple techniques (e.g., IR, Raman) to validate assignments .
What computational methods are suitable for predicting the physicochemical properties of this compound?
Advanced Question | Computational Modeling
Molecular dynamics (MD) simulations can predict solubility and logP values. For structural insights, density functional theory (DFT) optimizes geometry and calculates electrostatic potential surfaces. Studies on bicyclo[1.1.1]pentane analogs (e.g., 3-(trifluoromethyl) derivatives) highlight the role of steric strain in property modulation .
How does this compound interact with biological targets compared to non-spiro analogs?
Advanced Question | Bioactivity Profiling
The spiro architecture enhances metabolic stability and membrane permeability. Conduct comparative assays (e.g., enzyme inhibition, cell permeability) with linear dichlorocarboxylic acids. For bicyclo[1.1.1]pentanes, such modifications improved target engagement in kinase inhibition studies .
What strategies mitigate decomposition during storage?
Basic Question | Stability
Store under inert atmosphere (N₂/Ar) at −20°C. Lyophilization or formulation as a sodium salt improves stability. Monitor degradation via periodic LCMS, as demonstrated for acid-sensitive spiro compounds .
How can researchers optimize reaction yields in large-scale syntheses?
Advanced Question | Process Chemistry
Use flow chemistry to control exothermic steps (e.g., dichlorination). For bicyclo[1.1.1]pentane derivatives, continuous flow systems increased yields by 20–30% compared to batch methods. Scale-up trials should include DOE (design of experiments) to identify critical parameters (e.g., temperature, catalyst loading) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
